molecular formula C14H16ClN5OS B6440592 N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2548978-45-4

N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B6440592
CAS No.: 2548978-45-4
M. Wt: 337.8 g/mol
InChI Key: CDGVTAREABMRLR-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a 1,2,5-thiadiazole moiety and a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the 1,2,5-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Synthesis of the piperazine derivative: The piperazine ring can be functionalized with a carboxamide group through reactions with isocyanates or carbamoyl chlorides.

    Introduction of the 4-chlorophenylmethyl group: This step often involves nucleophilic substitution reactions where the piperazine nitrogen attacks a 4-chlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used to study the effects of thiadiazole and piperazine derivatives on various biological systems.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: can be compared with other thiadiazole and piperazine derivatives such as:

Uniqueness

The unique combination of the 4-chlorophenylmethyl group and the 1,2,5-thiadiazole moiety in this compound provides distinct chemical and biological properties that are not observed in simpler analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c15-12-3-1-11(2-4-12)9-16-14(21)20-7-5-19(6-8-20)13-10-17-22-18-13/h1-4,10H,5-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGVTAREABMRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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